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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1353273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive

characterization of lactose octaacetate, a fully acetylated derivative of lactose. The following

protocols and data are intended to guide researchers in confirming the identity, purity, and

physicochemical properties of this compound, which is a key intermediate in various synthetic

carbohydrate chemistry applications.

Spectroscopic and Chromatographic
Characterization
A combination of spectroscopic and chromatographic techniques is essential for the

unambiguous identification and purity assessment of lactose octaacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of lactose octaacetate,

providing detailed information about the proton and carbon environments within the molecule.

Sample Preparation: Dissolve approximately 20 mg of lactose octaacetate in 0.6 mL of

deuterated chloroform (CDCl₃).[1]

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.[1]
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¹H NMR Acquisition: Acquire the proton NMR spectrum, referencing the chemical shifts to

the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition: Acquire the carbon NMR spectrum, referencing the chemical shifts to

the CDCl₃ solvent peak (δ 77.0 ppm).

Data Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C

spectra to the corresponding nuclei in the lactose octaacetate structure. The presence of

both α and β anomers can be determined from the integration of the anomeric proton

signals.[2]

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the β-

anomer of lactose octaacetate in CDCl₃.[2]
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Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

Anomeric Protons/Carbons

H-1' 5.66 (d, J = 8.5 Hz) 89.2 (C-1')

H-1 4.56 (d, J = 8.0 Hz) 101.9 (C-1)

Ring Protons/Carbons

(Glucopyranose)

H-2' 5.05 (dd, J = 8.5, 9.5 Hz) 70.5 (C-2')

H-3' ~5.0-5.2 (m) 69.5 (C-3')

H-4' 3.61 (dd, J = 8.5, 10.0 Hz) 82.1 (C-4')

H-5' 3.99 (m) 69.6 (C-5')

H-6'a, H-6'b ~4.0-4.3 (m) 62.1 (C-6')

Ring Protons/Carbons

(Galactopyranose)

H-2 5.26 (dd, J = 8.1, 10.4 Hz) 68.7 (C-2)

H-3 5.02 (overlap) 70.8 (C-3)

H-4 5.40 (dd, J = 3.4, 0.7 Hz) 66.8 (C-4)

H-5 ~4.0-4.2 (m) 71.5 (C-5)

H-6a, H-6b ~4.1-4.2 (m) 61.8 (C-6)

Acetyl Groups

-COCH₃ ~1.9-2.2 (multiple s) ~20.5-21.0 (-CH₃)

-C=O - ~168.6-170.9 (-C=O)

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in lactose octaacetate,

confirming the acetylation of the hydroxyl groups of lactose.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

lactose octaacetate with dry KBr powder and pressing it into a thin, transparent disk.

Instrumentation: Record the FT-IR spectrum using a spectrometer in the range of 4000-400

cm⁻¹.

Data Acquisition: Collect the spectrum with a sufficient number of scans (e.g., 132 scans) to

obtain a good signal-to-noise ratio.[1]

Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule.

The following table lists the key FT-IR absorption bands for lactose octaacetate.[3][4]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~2985 C-H stretching CH₃

~1752 C=O stretching Acetyl ester

~1371 C-H bending CH₃

~1230 C-O stretching Acetyl ester

~1050 C-O stretching Pyranose ring

The absence of a broad band around 3300-3500 cm⁻¹ (characteristic of O-H stretching)

confirms the complete acetylation of the lactose molecule.[3]

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of lactose octaacetate and

to study its fragmentation pattern, which can aid in structural confirmation.

Sample Preparation: Dissolve a small amount of lactose octaacetate in a suitable solvent

(e.g., methanol or acetonitrile).
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Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The observation of

sodiated adducts ([M+Na]⁺) is common for acetylated sugars.

Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the

molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses of

acetyl groups.

Parameter Value

Molecular Formula C₂₈H₃₈O₁₉

Molecular Weight 678.59 g/mol

Observed Ion (ESI-MS) [M+Na]⁺ at m/z 701.57

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of lactose octaacetate and for

separating its anomers.

Instrumentation: A standard HPLC system equipped with a UV or a Refractive Index (RI)

detector.

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable for the

analysis of acetylated carbohydrates.

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting

point is a 75:25 (v/v) mixture of acetonitrile and water.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1353273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve the lactose octaacetate sample in the mobile phase at a

concentration of approximately 1 mg/mL.

Injection Volume: 10 µL.

Data Analysis: Analyze the chromatogram for the retention time and peak area to determine

the purity and quantify the different anomers if they are resolved.

Thin-Layer Chromatography (TLC)
TLC is a quick and simple method for monitoring the progress of reactions involving lactose
octaacetate and for a preliminary assessment of its purity.

Stationary Phase: Silica gel 60 F₂₅₄ plates.[3]

Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 17:2:1 (v/v/v).[3]

Sample Application: Spot a dilute solution of lactose octaacetate in a suitable solvent (e.g.,

chloroform) onto the TLC plate.

Development: Develop the plate in a chamber saturated with the mobile phase.

Visualization: Visualize the spots by spraying the plate with a 10% (v/v) sulfuric acid solution

in methanol followed by heating.[3]

Data Analysis: Calculate the retardation factor (Rƒ) value.

Parameter Value

Rƒ value ~0.74[3]

Physicochemical Characterization
Determining the physicochemical properties of lactose octaacetate is crucial for its

identification and for quality control purposes.

Melting Point
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Instrumentation: Use a standard melting point apparatus.

Sample Preparation: Place a small amount of finely powdered, dry lactose octaacetate into

a capillary tube.

Measurement: Heat the sample at a slow, controlled rate and record the temperature range

over which the substance melts.

Property Value

Melting Point
75-78 °C (for a mixture of anomers), 139-141 °C

(for pure β-anomer)[2]

Appearance White crystalline solid[2]

Optical Rotation
Instrumentation: A polarimeter.

Sample Preparation: Prepare a solution of lactose octaacetate in a suitable solvent (e.g.,

chloroform or methanol) at a known concentration (e.g., 10.0 mg/mL).[2]

Measurement: Measure the angle of optical rotation at a specific wavelength (usually the

sodium D-line, 589 nm) and temperature.

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is

the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Anomer Specific Rotation [α]D (c 10.0, CHCl₃)

β-lactose octaacetate -4.07 to -4.14[2]

X-ray Diffraction (XRD)
While specific single-crystal X-ray crystallographic data for lactose octaacetate is not readily

available in public databases, powder X-ray diffraction (PXRD) can be used to characterize its

crystalline nature.
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Experimental Protocol: Powder X-ray Diffraction
Sample Preparation: Gently grind the crystalline lactose octaacetate sample to a fine

powder.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Data Acquisition: Scan the sample over a 2θ range (e.g., 5° to 50°) at a slow scan rate.

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show a series of

sharp peaks characteristic of a crystalline material. The positions and relative intensities of

these peaks serve as a fingerprint for the crystalline form of lactose octaacetate.

Experimental Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical techniques used for the

characterization of lactose octaacetate.
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Caption: Overall workflow for the characterization of lactose octaacetate.
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Caption: Relationship between analytical techniques and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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